2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one
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Overview
Description
2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one is a heterocyclic compound that features a furoquinoxaline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one typically involves the functionalization of quinoxalin-2(1H)-ones. One common method includes the visible-light-induced aerobic C3–H fluoroalkoxylation of quinoxalin-2(1H)-ones with fluoroalkyl alcohols . This approach uses readily available fluoroalkyl alcohols as fluoroalkoxylation reagents and displays a wide substrate scope, providing the fluoroalkoxylated products in moderate to good yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the C3 position of the quinoxaline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. Conditions such as temperature, solvent, and catalysts play a crucial role in determining the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the visible-light-induced C3–H fluoroalkoxylation reaction produces fluoroalkoxylated quinoxaline derivatives .
Scientific Research Applications
2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one has several scientific research applications:
Industry: It can be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, the compound’s antitumor activity is attributed to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Quinoxalin-2(1H)-ones: These compounds share a similar core structure and exhibit diverse biological activities.
Furo[2,3-b]quinoxalines: These compounds are structurally related and have similar chemical properties.
Uniqueness
2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one is unique due to its specific functional groups and the resulting chemical reactivity
Properties
Molecular Formula |
C12H10N2O4 |
---|---|
Molecular Weight |
246.22 g/mol |
IUPAC Name |
2-(1,2-dihydroxyethyl)furo[3,2-b]quinoxalin-3-one |
InChI |
InChI=1S/C12H10N2O4/c15-5-8(16)11-10(17)9-12(18-11)14-7-4-2-1-3-6(7)13-9/h1-4,8,11,15-16H,5H2 |
InChI Key |
AHEFLFFRUASJIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=O)C(OC3=N2)C(CO)O |
Origin of Product |
United States |
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